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molecular formula C7H3F6N B2623779 2,3,4-Trifluoro-5-(trifluoromethyl)aniline CAS No. 123973-35-3

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Cat. No. B2623779
M. Wt: 215.098
InChI Key: JLKGQEBYBZBAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082971

Procedure details

35 g of 2,3,4-trifluoro-5-nitro-benzotrifluoride in 150 ml of tetrahydrofuran were initially introduced into a hydrogenation apparatus, 3 g of Raney nickel were added and, after flushing with nitrogen, the mixture was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C. After completion of the hydrogen uptake, the pressure was released and the reaction solution was filtered and subsequently fractionally distilled. 27 g of 2,3,4-trifluoro-5-amino-benzotrifluoride were obtained with a boiling point of 82° to 83° C. at 15 mbar.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([N+:10]([O-])=O)=[CH:4][C:3]=1[C:13]([F:16])([F:15])[F:14]>O1CCCC1.[Ni]>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([NH2:10])=[CH:4][C:3]=1[C:13]([F:15])([F:16])[F:14]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)[N+](=O)[O-])C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
after flushing with nitrogen
CUSTOM
Type
CUSTOM
Details
was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
DISTILLATION
Type
DISTILLATION
Details
subsequently fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1F)F)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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